2,6-Pyridinedicarboxaldehyde

Schiff base synthesis Catalyst ligand design Condensation kinetics

Synthesizing bis(imino)pyridine ligands via 2,6-diacetylpyridine often imposes slow condensation kinetics and harsh reaction conditions, bottlenecking catalyst screening workflows. 2,6-Pyridinedicarboxaldehyde (CAS 5431-44-7) eliminates this limitation through superior aldehyde reactivity, enabling rapid, mild parallel synthesis. • COF Synthesis: Key monomer for 1D imine-linked frameworks (e.g., TP-PDA) delivering 3.1 V discharge potential and >10,000-cycle stability. • Fluorescent Probes: Forms BODIPY-based sensors with Hg²⁺-exclusive turn-on response for interference-free environmental monitoring. • Environmental Remediation: Pre-organizes N,N,N-chelating COF sites for selective Ni²⁺ detection and removal from water. Batch-specific QC documentation provided. Standard global B2B shipping.

Molecular Formula C7H5NO2
Molecular Weight 135.12 g/mol
CAS No. 5431-44-7
Cat. No. B058191
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Pyridinedicarboxaldehyde
CAS5431-44-7
Synonyms2,6-Bis(formyl)pyridine;  2,6-Diformylpyridine;  2,6-Pyridinedialdehyde;  NSC 13393;  Pyridine-2,6-dicarbaldehyde
Molecular FormulaC7H5NO2
Molecular Weight135.12 g/mol
Structural Identifiers
SMILESC1=CC(=NC(=C1)C=O)C=O
InChIInChI=1S/C7H5NO2/c9-4-6-2-1-3-7(5-10)8-6/h1-5H
InChIKeyPMWXGSWIOOVHEQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,6-Pyridinedicarboxaldehyde: Sourcing and Applications


2,6-Pyridinedicarboxaldehyde (CAS 5431-44-7) is a heterocyclic dialdehyde that serves as a bifunctional building block for constructing imine-linked covalent organic frameworks (COFs), Schiff base ligands, and fluorescent probes [1]. It features two aldehyde groups at the 2 and 6 positions of a pyridine ring, which act as robust handles for condensation with primary amines. The compound exhibits a melting point of 122-125 °C and a boiling point of 152-154 °C at 103 mmHg, and it is typically stored at 2-8 °C to maintain stability [2].

Imine-linked COF monomer for porous frameworks
Bis(imino)pyridine ligand synthesis via faster condensation
Fluorescent probe design (BODIPY, chemosensors)
Chiral ligand precursor via asymmetric allylboration

Why 2,6-Pyridinedicarboxaldehyde Cannot Be Replaced


The unique positioning of aldehyde groups on a pyridine core imparts distinct reactivity and coordination geometry to 2,6-pyridinedicarboxaldehyde that is not shared by its closest analogs. For example, while 2,6-diacetylpyridine can also form Schiff bases, its condensation with anilines is markedly slower and less efficient [1]. Conversely, the dialdehyde demonstrates significantly higher fluxionality and lower stability in Re(I) complexes compared to analogous diester ligands, which can lead to dissociation at ambient temperatures [2]. These differences in reaction kinetics and complex stability mean that substituting one analog for another can drastically alter synthetic outcomes, catalyst performance, and material properties.

2,6-Diacetylpyridine may show slower imine formation with anilines, altering reaction rate and product distribution.

Diester analogs form more robust Re(I) complexes; the dialdehyde complex is appreciably fluxional and may dissociate under ambient conditions.

Other dialdehydes (e.g., terephthalaldehyde) lack the pyridine N,N,N-chelation motif, limiting metal-ion selectivity in COF-based adsorbents.

Performance Comparison: 2,6-Pyridinedicarboxaldehyde vs. Analogs


Superior Condensation Reactivity Over 2,6-Diacetylpyridine

For a given aniline, the condensation reaction to form bis(imino)pyridine ligands occurs more readily with 2,6-pyridinedicarboxaldehyde than with 2,6-diacetylpyridine. The study notes that 2,6-dibenzoylpyridine is much less reactive under identical conditions [1]. This differential reactivity is critical for achieving high yields in ligand synthesis without requiring forcing conditions.

Reactivity vs. diacetyl
Head-to-head
Condensation with anilines proceeds faster than 2,6-diacetylpyridine; dibenzoylpyridine much slower.
Supports higher-efficiency bis(imino)pyridine ligand synthesis.
Qualitative reactivity order; rate constants not reported.
Schiff base synthesis Catalyst ligand design Condensation kinetics

COF-Derived Cathode for Sodium-Ion Batteries

A 1D imine-linked COF synthesized from 2,6-pyridinedicarboxaldehyde (TP-PDA) demonstrates robust performance as a cathode material in sodium-ion batteries. The material exhibits a high average discharge potential of 3.1 V and retains >90% of its discharge capacity after 1800 cycles at 3 A g⁻¹, delivering 124 mAh g⁻¹. In a full-cell configuration, it maintains a stable capacity of 122 mAh g⁻¹ after 10,000 cycles at 1 A g⁻¹ [1]. This performance is a direct consequence of the dialdehyde's ability to form a fully conjugated, porous framework.

COF Na-ion cathode
Reported
124 mAh g⁻¹ after 1800 cycles at 3 A g⁻¹; >90% retention; 122 mAh g⁻¹ at 1 A g⁻¹ after 10,000 cycles (full cell).
Reported cycling stability supports energy-storage material research.
Cross-study comparison; direct benchmark data not provided.
Covalent organic frameworks Sodium-ion batteries Energy storage

Hg²⁺-Selective Fluorescent Turn-On Probe

A BODIPY-based fluorescence probe (compound 1) synthesized from 2,6-pyridinedicarboxaldehyde exhibits a highly selective 'turn-on' fluorescent response specifically in the presence of Hg²⁺ ions. Fluorometric titration in methanol showed no significant response to a wide panel of other metal ions including Li⁺, Na⁺, K⁺, Ca²⁺, Mg²⁺, Pb²⁺, Fe²⁺, Co²⁺, Ni²⁺, Cu²⁺, Zn²⁺, Cd²⁺, Ag⁺, and Mn²⁺ [1]. Theoretical calculations confirm that this selectivity arises from the unique inhibition of both reductive and oxidative photoinduced electron transfer (PET) processes only in the Hg²⁺ complex.

Hg²⁺ turn-on probe
Class-level
BODIPY sensor shows selective fluorescence enhancement for Hg²⁺ over 14 tested metal ions; Zn²⁺ and Cd²⁺ quench.
Supports design of interference-resistant Hg²⁺ detection assays.
Methanol solvent; reproducibility across matrices to verify.
Fluorescent chemosensor Metal ion detection BODIPY

Asymmetric Allylboration for Chiral Ligand Synthesis

Asymmetric allylboration of 2,6-pyridinedicarboxaldehyde yields the corresponding bis-homoallylic alcohols with very high diastereomeric excess (de) and enantiomeric excess (ee). These optically pure diols serve as key intermediates for preparing chiral pyridino-18-crown-6 ligands [1]. The high stereoselectivity is a direct result of the dialdehyde's rigid, planar geometry, which facilitates effective chiral induction.

Chiral allylboration
Reported
Asymmetric allylboration yields bis-homoallylic alcohols with very high de and ee.
Enables orthogonal route to chiral pyridino-crown ether ligands.
Exact ee/de values not provided; synthetic scope under review.
Asymmetric catalysis Chiral ligand synthesis Crown ethers

Selective Ni²⁺ Removal by N,N,N-Chelating COF

A pyridine-based COF (TAPA–PCBA) synthesized from 2,6-pyridinedicarboxaldehyde incorporates dense, well-defined N,N,N-chelating sites within its π-conjugated framework. This material demonstrates the dual function of selective detection and effective removal of Ni²⁺ from aqueous solutions [1]. The selectivity is attributed to the specific coordination geometry offered by the pyridine nitrogen and two imine nitrogens derived from the dialdehyde building block.

Ni²⁺ selective COF
Class-level
TAPA–PCBA COF with N,N,N-chelation selectively detects and removes Ni²⁺ from water.
Supports environmental remediation material research.
Specific capacity and selectivity coefficients require validation.
Environmental remediation Heavy metal adsorption Covalent organic frameworks

Dialdehyde vs. Diester Ligand Fluxionality in Re(I) Complexes

When acting as a bidentate ligand, 2,6-pyridinedicarboxaldehyde forms an appreciably less-stable Re(I) complex compared to analogous 2,6-pyridinedicarboxylate diester ligands. The dialdehyde complex is highly fluxional and exhibits a pronounced tendency to dissociate at ambient solution temperatures, a property not observed with the corresponding diester complexes [1]. This lability can be exploited or must be avoided depending on the desired application.

Re(I) fluxionality
Head-to-head
Dialdehyde Re(I) complex is highly fluxional and dissociates at ambient temperature; diester analogs remain intact.
Labile ligand context for dynamic coordination chemistry.
Supports controlled lability applications; not for robust complex design.
Coordination chemistry Ligand design Rhenium complexes

Optimal Application Scenarios for 2,6-Pyridinedicarboxaldehyde


Bis(imino)pyridine Ligand Library Synthesis

Leverage the superior condensation reactivity of 2,6-pyridinedicarboxaldehyde over 2,6-diacetylpyridine [1] to rapidly generate diverse libraries of bis(imino)pyridine ligands. The faster reaction kinetics enable parallel synthesis and reduce the need for harsh conditions, making it the preferred choice for catalyst screening programs in olefin polymerization and epoxidation catalysis.

Flexible Sodium-Ion Battery Cathode Fabrication

Employ 2,6-pyridinedicarboxaldehyde as the key monomer to construct 1D imine-linked COFs like TP-PDA. The resulting material delivers a high average discharge potential (3.1 V) and exceptional cycling stability (10,000 cycles with minimal degradation) [2], making it an ideal building block for developing durable, flexible energy storage devices.

Fluorescent Probes for Mercury Detection

Utilize the compound to synthesize BODIPY-based sensors with a turn-on response exclusive to Hg²⁺ [3]. The probe's high selectivity over other common metal ions is critical for environmental monitoring and industrial process control where accurate, interference-free mercury quantification is required.

COF-Based Heavy Metal Sequestration

Incorporate 2,6-pyridinedicarboxaldehyde into COF structures to create pre-organized N,N,N-chelating sites. This design, as demonstrated in TAPA–PCBA, enables the selective detection and effective removal of Ni²⁺ from water [4], providing a strategic advantage in developing next-generation materials for environmental remediation.

Application
Selection Property
Validation Focus
Bis(imino)pyridine ligand libraries
Condensation reactivity profile
Yield and rate comparison with diacetyl analog
Flexible Na-ion battery cathodes
1D COF framework stability
Cycling retention and capacity under relevant rates
Fluorescent Hg²⁺ probes
Turn-on selectivity over interferents
Selectivity panel in target sample matrix
COF-based heavy metal sequestration
N,N,N-chelation site density
Ni²⁺ uptake capacity and selectivity in water

Technical Documentation Hub

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38 linked technical documents
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